benzyl 3,3-Difluoro-4,4-dihydroxypiperidine-1-carboxylate
Description
Benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative with a benzyl ester group at the 1-position. This compound belongs to a class of molecules characterized by their piperidine backbone, which is substituted with fluorine atoms and hydroxyl groups at the 3- and 4-positions. Such structural features are critical in medicinal chemistry, as fluorination and hydroxylation often enhance bioavailability, metabolic stability, and binding affinity to biological targets .
These analogs share the same core structure but differ in the ester substituent (tert-butyl vs. benzyl), which influences solubility, reactivity, and pharmaceutical applications .
Properties
IUPAC Name |
benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4/c14-12(15)9-16(7-6-13(12,18)19)11(17)20-8-10-4-2-1-3-5-10/h1-5,18-19H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXONSHNHEDWVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(O)O)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Chloroformate-Mediated Protection
In a representative procedure adapted from tert-butyl protection, 3,3-difluoropiperidin-4-ol (1.0 g, 7.3 mmol) is dissolved in DCM (50 mL) under nitrogen. Benzyl chloroformate (1.2 equiv, 1.3 g, 8.8 mmol) and TEA (1.5 equiv, 1.5 mL, 11.0 mmol) are added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours, after which water is added to quench excess reagent. The organic layer is separated, dried over sodium sulfate, and concentrated to yield benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a white solid (yield: 82–85%).
Critical Considerations :
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Solvent choice (DCM or THF) impacts reaction kinetics.
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Excess base (TEA) ensures complete deprotonation of the piperidine nitrogen.
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Inert atmosphere minimizes side reactions, particularly oxidation of the hydroxyl group.
Oxidation and Hydration to Introduce Dihydroxy Groups
The 4,4-dihydroxy motif in the target compound is introduced via hydration of a ketone intermediate. This two-step process involves oxidation of the 4-hydroxyl group to a ketone, followed by acid- or base-catalyzed hydration.
Oxidation of 4-Hydroxyl to Ketone
Dess-Martin periodinane (DMP) is the oxidant of choice for converting secondary alcohols to ketones. In a protocol adapted from tert-butyl derivatives, benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.4 g, 10.0 mmol) is dissolved in DCM (50 mL) and treated with DMP (24.0 mmol) at 0°C under nitrogen. After stirring at room temperature for 2 hours, the reaction is quenched with saturated NaHCO₃ and Na₂S₂O₃, yielding benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid (yield: 90–95%).
Hydration of Ketone to Geminal Diol
Hydration of the ketone to the geminal diol is achieved under acidic conditions. For example, treatment of benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with concentrated HCl (6 M) in water at 60°C for 6 hours affords the dihydroxy product. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Optimization Insights :
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Acid strength and temperature critically influence reaction rate and diol stability.
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Neutralization with NaHCO₃ post-reaction prevents retro-hydration.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Pathway
An alternative route involves reductive amination of a diketone precursor. For example, 4,4-dihydroxypiperidine-3,3-dicarboxylate could be reduced with sodium borohydride (NaBH₄) in ethanol, followed by benzyl protection. However, this method risks over-reduction and requires stringent stoichiometric control.
Reaction Optimization and Yield Considerations
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Nitrogen Protection | Cbz-Cl, TEA, DCM, 25°C, 12h | 82–85 | Competing oxidation of −OH group |
| Fluorination | DAST, DCM, −78°C, 4h | 70–75 | Handling hygroscopic reagents |
| Oxidation | DMP, DCM, 0°C → 25°C, 2h | 90–95 | Overoxidation to carboxylic acids |
| Hydration | HCl (6 M), H₂O, 60°C, 6h | 60–65 | Retro-hydration at high pH |
Yield Improvement Strategies :
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Use of molecular sieves during oxidation to absorb water and shift equilibrium.
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Stepwise addition of DAST to control exothermicity during fluorination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The hydroxyl groups contribute to hydrogen bonding interactions, further stabilizing the compound’s binding to its target. The benzyl ester group may facilitate membrane permeability, allowing the compound to reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3,3-Difluoro-4,4-dihydroxypiperidine-1-carboxylate
- Molecular Formula: C₁₀H₁₇F₂NO₄
- Key Features :
- Substituents : Tert-butyl ester group at the 1-position, two fluorine atoms at the 3-position, and two hydroxyl groups at the 4-position.
- Physical Properties : White powder with ≥95% purity; stable at 2–8°C .
- Applications : Pharmaceutical intermediate for drug development, skincare, and medical ingredients .
- Synthesis : Likely synthesized via fluorination of piperidine precursors using reagents like sulfuryl fluoride (SO₂F₂) or SF₄, followed by hydroxylation and esterification .
Comparison with Benzyl Analogs :
The benzyl ester variant (target compound) is expected to exhibit:
3-Alkoxy-4,4-difluoropiperidines
- Key Features :
Comparison :
Benzyl (3S)-3-Hydroxy-3-methylpiperidine-1-carboxylate
- Molecular Formula: C₁₄H₁₉NO₃
- Key Features :
Comparison :
- Fluorine vs. Methyl/Hydroxyl : The difluoro-dihydroxy substitution in the target compound introduces electronegative and hydrogen-bonding motifs absent in the methyl/hydroxy analog.
Data Table: Structural and Functional Comparison
Research Findings and Challenges
- Synthetic Challenges: Fluorination and hydroxylation of piperidine rings require precise control to avoid side reactions.
- Biological Relevance : The difluoro-dihydroxy motif in the target compound may mimic transition states in enzymatic reactions, making it valuable for protease or kinase inhibitors.
- Gaps in Data : Direct pharmacological data for the benzyl ester variant are absent in the provided evidence. Future studies should focus on its stability, toxicity, and activity in cellular assays.
Biological Activity
Benzyl 3,3-Difluoro-4,4-dihydroxypiperidine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C13H15F2NO4
- Molecular Weight : 287.26 g/mol
- CAS Number : 2375194-22-0
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Materials : Piperidine derivatives and fluorinating agents.
- Hydroxylation : Introduction of hydroxyl groups using oxidizing agents like hydrogen peroxide.
- Esterification : Reaction of the piperidine derivative with benzyl alcohol in the presence of a catalyst (e.g., sulfuric acid).
This synthetic route allows for the formation of the compound with high yield and purity.
This compound exhibits its biological activity through:
- Enzyme Interaction : The compound's difluoro groups enhance binding affinity to specific enzymes or receptors, while the hydroxyl groups facilitate hydrogen bonding interactions.
- Membrane Permeability : The benzyl ester moiety increases lipophilicity, aiding in cellular uptake.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
Enzyme Inhibition Studies
The compound is being investigated for its potential as an enzyme inhibitor. Studies have shown that it can modulate metabolic pathways by inhibiting specific enzymes involved in these processes.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Its mechanism involves targeting cancer cell metabolism and proliferation pathways.
Neuroprotective Effects
There is ongoing research into the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Benzyl 3,3-Difluoro-4-Oxopiperidine-1-Carboxylate | Lacks hydroxyl groups | Moderate enzyme inhibition |
| Benzyl 3-Fluoro-4-Hydroxypiperidine-1-Carboxylate | Contains only one fluorine atom | Lower binding affinity |
| Benzyl 4,4-Difluoro-3-Hydroxypiperidine-1-Carboxylate | Difluoro groups at different positions | Varies in enzyme specificity |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- In Vitro Studies : Cell viability assays demonstrated that this compound can inhibit growth in various cancer cell lines.
- Animal Models : Preliminary results from animal studies indicate a reduction in neuroinflammation when treated with this compound.
- Mechanistic Studies : Investigations into its mechanism of action revealed that it may interfere with key signaling pathways involved in cell survival and proliferation.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate, and what are critical reaction parameters?
- Methodology : The compound can be synthesized via nucleophilic substitution or carboxylation. For example, reacting 3,3-difluoro-4,4-dihydroxypiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) is a common approach . Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 for piperidine:benzyl chloroformate), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Challenges : Fluorine substituents may hinder reactivity; use of anhydrous conditions and inert atmospheres (N₂/Ar) is critical to avoid side reactions .
Q. How can the stereochemistry and purity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~3.5–4.3 ppm for piperidine protons, δ ~70–80 ppm for CF₂ groups) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm dihydroxy group orientations .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>98%) .
Q. What are the safety and storage guidelines for handling this compound?
- Safety : Minimal acute toxicity reported for structurally similar piperidine carboxylates, but standard PPE (gloves, goggles, lab coat) is mandatory .
- Storage : Store at 2–8°C in sealed, light-resistant containers under inert gas (argon) to prevent hydroxyl group oxidation .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., over-fluorination or hydroxylation) impact synthesis yields, and how can they be mitigated?
- Mechanistic Insight : Fluorine’s electronegativity stabilizes intermediates but may lead to incomplete hydroxylation. Kinetic studies (e.g., monitoring via in situ IR at ~1700 cm⁻¹ for carbonyl groups) suggest optimizing reaction time (12–24 h) and using catalytic DMAP to accelerate carboxylation .
- Case Study : In tert-butyl analogs, excess benzyl chloroformate (1.5 equiv.) improved yields from 45% to 72% by suppressing dimerization .
Q. What contradictions exist in reported spectral data for similar compounds, and how should researchers resolve them?
- Data Discrepancies : For example, ¹H NMR shifts for benzyl-protected piperidines vary by solvent (CDCl₃ vs. DMSO-d₆). A 2021 study noted δ 4.29 ppm (broad, NH) in CDCl₃ vs. δ 4.15 ppm in DMSO-d₄ due to hydrogen bonding .
- Resolution : Always report solvent, temperature, and reference standards (e.g., TMS). Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How can photoelectrochemical methods be applied to functionalize the benzyl or piperidine moieties of this compound?
- Innovative Approach : As demonstrated for benzyl C–H cyanation, photoredox catalysts (e.g., anthraquinone-2,6-disulfonate, AQDS) under blue light (450 nm) enable site-selective modifications. Additives like trifluoroethanol (TFE) enhance radical stabilization .
- Example : Photocatalytic cyanation of benzyl groups achieved 85% enantiomeric excess (ee) using chiral ligands, suggesting potential for asymmetric derivatization of the benzyl moiety .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic environments?
- DFT Modeling : Gaussian 16 with B3LYP/6-31G(d) basis set can map electrostatic potential surfaces, identifying reactive sites (e.g., hydroxyl groups as nucleophiles, fluorine as electron-withdrawing) .
- Applications : Predict regioselectivity in esterification or fluorination reactions; validate with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
